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Isoquinoline, 2-benzoyl-1,2-dihydro-

Cat. No.: B11877251
CAS No.: 50624-29-8
M. Wt: 235.28 g/mol
InChI Key: UWXKXLUYRMXYAM-UHFFFAOYSA-N
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Description

Contextual Significance of Isoquinoline (B145761) Derivatives in Organic Synthesis

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of profound importance in organic synthesis and medicinal chemistry. chemsynthesis.comchemicalbook.comthieme-connect.de The isoquinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif found in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activities. thieme-connect.deambeed.com This has made the synthesis of isoquinoline derivatives a fertile ground for the development of novel synthetic methodologies.

The versatility of the isoquinoline ring system allows for its functionalization at various positions, leading to a diverse range of compounds with tailored properties. chemicalbook.com These derivatives are not only crucial intermediates in the total synthesis of complex natural products but also form the core of numerous pharmaceutical agents and have found applications in materials science. chemsynthesis.comthieme-connect.de The development of efficient synthetic routes to access functionalized isoquinolines, including dihydroisoquinoline intermediates, remains an active area of research. chemicalbook.com

Historical Overview of Reissert Chemistry and its Evolution

The story of 2-benzoyl-1,2-dihydroisoquinoline is intrinsically linked to the development of what is now known as Reissert chemistry. In 1905, Arnold Reissert reported that the reaction of quinoline (B57606) or isoquinoline with an acid chloride and potassium cyanide resulted in the formation of a new class of compounds. These compounds, subsequently named Reissert compounds, are 1-acyl-2-cyano-1,2-dihydro-derivatives of the parent heterocycle. Specifically for isoquinoline, the reaction with benzoyl chloride and potassium cyanide yields 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338).

This discovery was a significant breakthrough as it provided a convenient method for the functionalization of the carbon atom adjacent to the nitrogen in the isoquinoline ring. The initial Reissert compound, a stable crystalline solid, can be considered a masked form of the 1-carbanion of the dihydroisoquinoline system.

Over the decades, the scope and understanding of the Reissert reaction have evolved considerably. A major advancement was the discovery that the anion of the Reissert compound, generated by treatment with a strong base, could react with various electrophiles, leading to the introduction of a wide range of substituents at the C-1 position. Subsequent hydrolysis of these elaborated Reissert compounds can lead to the formation of 1-substituted isoquinolines or other valuable derivatives. This reactivity has cemented the importance of Reissert compounds as versatile intermediates in organic synthesis.

Nomenclature and Structural Representation of 2-Benzoyl-1,2-dihydroisoquinoline

The systematic IUPAC name for the compound of focus is 2-benzoyl-1,2-dihydroisoquinoline . Let's break down this nomenclature to understand the structure:

Isoquinoline : This denotes the parent heterocyclic system, which is a bicyclic aromatic compound with the molecular formula C₉H₇N.

1,2-dihydro : This prefix indicates that the double bond between the nitrogen atom (position 2) and the adjacent carbon atom (position 1) in the pyridine ring of isoquinoline has been reduced. This results in a non-aromatic dihydropyridine (B1217469) ring fused to the benzene ring.

2-benzoyl : This signifies that a benzoyl group (-C(=O)Ph) is attached to the nitrogen atom at position 2 of the dihydroisoquinoline ring.

The structural representation of 2-benzoyl-1,2-dihydroisoquinoline is depicted below:

Chemical structure of 2-benzoyl-1,2-dihydroisoquinoline

It is crucial to distinguish this compound from its closely related Reissert compound, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile . The key difference is the presence of a nitrile group (-CN) at the C-1 position in the Reissert compound.

Property2-Benzoyl-1,2-dihydroisoquinoline2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Molecular Formula C₁₆H₁₃NOC₁₇H₁₂N₂O
Key Structural Feature at C-1 Hydrogen atomNitrile group (-CN)
Role in Reissert Chemistry Product of hydrolysis/decyanation of the Reissert compoundThe primary Reissert compound

While direct and extensive research focusing solely on 2-benzoyl-1,2-dihydroisoquinoline is less common than for its carbonitrile analogue, its existence as a fundamental dihydroisoquinoline derivative and its relationship to Reissert chemistry underscore its importance in the broader context of heterocyclic chemistry. Studies on related N-acyl-1,2-dihydroisoquinolines have provided insights into their reactivity and potential as synthetic intermediates. For instance, nucleophilic additions to N-benzoylisoquinolinium cations, which are precursors to these dihydro systems, have been explored, demonstrating the electrophilic nature of the C-1 position. clockss.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B11877251 Isoquinoline, 2-benzoyl-1,2-dihydro- CAS No. 50624-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50624-29-8

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1H-isoquinolin-2-yl(phenyl)methanone

InChI

InChI=1S/C16H13NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-11H,12H2

InChI Key

UWXKXLUYRMXYAM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Benzoyl 1,2 Dihydroisoquinoline

Classical Reissert Reaction Protocols

The traditional methods for synthesizing Reissert compounds, developed in the early 20th century, laid the groundwork for subsequent innovations. These protocols typically involve the use of potassium cyanide as the cyanide source.

The original Reissert reaction was conducted in a single-phase aqueous system. In this method, isoquinoline (B145761) is treated with benzoyl chloride and an aqueous solution of potassium cyanide. The reaction proceeds through the formation of an N-acylisoquinolinium salt intermediate, which is then attacked by the cyanide ion at the C-1 position.

Isoquinoline + Benzoyl Chloride + Potassium Cyanide (in water) → 2-Benzoyl-1,2-dihydro-1-isoquinaldonitrile

Despite its historical significance, the low efficiency caused by reactant degradation has led to the development of improved methods. clockss.org

To address the limitations of the single-phase aqueous method, a significant improvement was introduced by Popp and Blount. clockss.org This modification utilizes a two-phase solvent system, typically consisting of dichloromethane (B109758) and water.

In this protocol, the isoquinoline and benzoyl chloride are dissolved in the organic phase (dichloromethane), while the potassium cyanide is dissolved in the aqueous phase. The reaction occurs at the interface of the two layers. This separation of the highly water-sensitive benzoyl chloride from the bulk of the aqueous phase minimizes its hydrolysis, leading to a notable increase in the yield of the Reissert compound. This method became a standard procedure for many years due to its improved efficiency over the original single-phase approach. clockss.org

Variations and Optimized Syntheses of Reissert Compounds

Further research has focused on optimizing reaction conditions, particularly by employing anhydrous methods and examining the electronic effects of substituents.

A major advancement in Reissert synthesis is the substitution of potassium cyanide with trimethylsilyl (B98337) cyanide (TMSCN). clockss.orgrsc.org This variation allows the reaction to be carried out under homogeneous and anhydrous conditions, typically in a solvent like dichloromethane. clockss.org

The use of TMSCN effectively circumvents the issue of acid chloride hydrolysis, which is a primary cause of low yields in aqueous methods. clockss.org The reaction of isoquinoline with benzoyl chloride and TMSCN proceeds smoothly to afford 2-benzoyl-1,2-dihydro-1-isoquinaldonitrile in high yields. clockss.org Some protocols may utilize a catalytic amount of a Lewis acid, such as aluminum chloride, to facilitate the reaction. clockss.org The simplicity of the workup, which can involve merely passing the reaction mixture through a short silica (B1680970) gel column, further adds to the appeal of this method. clockss.org

Table 1: Comparison of Yields for Classical vs. TMSCN Methods

Method Cyanide Source Solvent System Typical Yield Reference
Classical Reissert Potassium Cyanide Water or Dichloromethane/Water Low to Moderate clockss.org
TMSCN Variation Trimethylsilyl Cyanide Dichloromethane (anhydrous) High (e.g., 89%) clockss.org

The efficiency of the Reissert reaction is significantly influenced by the electronic nature of substituents on the isoquinoline ring system. The core mechanism involves the formation of an N-acylisoquinolinium intermediate, which increases the electrophilicity of the C-1 carbon, making it susceptible to nucleophilic attack by the cyanide ion.

Substituents on the benzene (B151609) portion of the isoquinoline ring can modulate this electrophilicity. shahucollegelatur.org.in

Electron-withdrawing groups (e.g., nitro, halo) increase the electrophilicity of the isoquinolinium intermediate. By pulling electron density away from the ring, they make the C-1 position more electron-deficient and thus more reactive towards the cyanide nucleophile. This generally leads to higher reaction rates and yields. mdpi.com

Electron-donating groups (e.g., methoxy, alkyl) have the opposite effect. They donate electron density to the ring system, which slightly destabilizes the positive charge on the nitrogen and reduces the electrophilicity of the C-1 carbon. This can result in slower reaction rates and potentially lower yields. shahucollegelatur.org.in

Table 2: Predicted Impact of Substituents on Reissert Reaction Efficiency

Substituent Type on Isoquinoline Ring Electronic Effect Predicted Impact on Reaction Rate
Nitro (-NO₂) / Chloro (-Cl) Electron-withdrawing Increase
Hydrogen (-H) Neutral (Reference) Baseline
Methoxy (-OCH₃) / Methyl (-CH₃) Electron-donating Decrease

Reactivity and Transformational Pathways of 2 Benzoyl 1,2 Dihydroisoquinoline

Nucleophilic Addition Reactions

The electron-deficient nature of the C-1 position in 2-benzoyl-1,2-dihydroisoquinoline makes it a prime target for nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.com This reactivity is central to many of its synthetic applications.

Alkylation Reactions

Alkylation at the C-1 position is a common transformation of 2-benzoyl-1,2-dihydroisoquinoline and related Reissert compounds. researchgate.net This process introduces new carbon-carbon bonds, significantly increasing molecular complexity.

The generation of a carbanion at the C-1 position is a key step in many alkylation reactions of 2-benzoyl-1,2-dihydroisoquinoline. researchgate.net This is typically achieved by treating the parent compound with a strong base, such as sodium hydride in dimethylformamide. researchgate.net The resulting anion is a potent nucleophile that can react with various electrophiles. researchgate.net This method has been successfully employed in the synthesis of 1-benzylisoquinolines. researchgate.net

ReactantBaseSolventProduct
2-Benzoyl-1-cyano-1,2-dihydroisoquinolineSodium HydrideDimethylformamide1-Alkyl-2-benzoyl-1-cyano-1,2-dihydroisoquinoline

Table 1: C-1 Alkylation via Carbanion Intermediates.

2-Benzoyl-1-cyano-1,2-dihydroisoquinoline can be readily alkylated using alkyl halides. researchgate.net This reaction provides a convenient route to various substituted isoquinoline (B145761) derivatives, as the resulting alkylated Reissert compounds can be easily hydrolyzed. researchgate.net Additionally, it has been demonstrated that Reissert compounds of the isoquinoline series can be alkylated using certain Mannich bases. researchgate.netbeilstein-journals.org

ReagentProduct Type
Alkyl Halides1-Alkyl-isoquinolines
Mannich Bases1-Aminoalkyl-isoquinolines

Table 2: Alkylation with Alkyl Halides and Mannich Bases.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The anion of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline can also undergo condensation reactions with aldehydes and ketones. These reactions are often carried out efficiently under phase-transfer catalysis (PTC) conditions, using concentrated aqueous alkali-metal hydroxides and a quaternary ammonium (B1175870) salt as a catalyst. rsc.org This methodology has been applied to reactions with electrophilic alkenes as well. rsc.org The reaction of 1,2-dicarbonyl compounds with related vinyl-substituted tetrahydroquinolines has also been explored, leading to the formation of tricyclic benzazocines with high chemo- and diastereoselectivity. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct Type
2-Benzoyl-1-cyano-1,2-dihydroisoquinolineAldehydes/Ketones50% aq. NaOH, Benzyltriethylammonium chloride (TEBAC)1-(Hydroxyalkyl)isoquinolines
2-Benzoyl-1-cyano-1,2-dihydroisoquinolineElectrophilic Alkenes50% aq. NaOH, TEBAC1-(2-Substituted-ethyl)isoquinolines

Table 3: Condensation Reactions with Carbonyl Compounds and Electrophilic Alkenes.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. 2-Benzoyl-1,2-dihydroisoquinoline derivatives can participate in these reactions, leading to the formation of complex polycyclic structures.

[4+2] Cycloadditions

Derivatives of 2-benzoyl-1,2-dihydroisoquinoline, particularly their tetrafluoroborate (B81430) salts, are known to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgresearchgate.net In these reactions, the dihydroisoquinoline system can act as the diene component. For instance, the reaction of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate salt with (E)-3-arylidene-4-chromanones results in a regioselective [4+2] cycloaddition to yield spiro compounds. researchgate.net These reactions have been shown to be general, proceeding successfully with a variety of Reissert salts and alkenes. researchgate.net The resulting adducts can often be further transformed, for example, through acidic hydrolysis to form pyrroles. researchgate.net

DieneDienophileProduct Type
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate salt(E)-3-Arylidene-4-chromanonesSpiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole-3,3'-3H-chroman-4'-ones]

Table 4: [4+2] Cycloaddition Reactions.

1,3-Dipolar Cycloadditions for Pyrroloisoquinoline Scaffolds

The anion of 2-benzoyl-1,2-dihydroisoquinoline can function as a 1,3-dipole in cycloaddition reactions, providing a direct route to the pyrrolo[2,1-a]isoquinoline (B1256269) framework. rsc.org This reactivity is particularly useful for the construction of complex nitrogen-containing polycyclic systems.

In a typical reaction, the Reissert compound is treated with a base, such as sodium hydride, to generate the corresponding anion. This anion then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an activated alkene or alkyne. wikipedia.orggoogle.com For instance, the reaction with acrylonitrile (B1666552) has been shown to yield the pyrrolo[2,1-a]isoquinoline system. rsc.org Similarly, reactions with alkynes can produce substituted pyrrolo[2,1-a]isoquinolines. researchgate.net

The mechanism of this reaction is believed to proceed through a concerted [3+2] cycloaddition, where the 1,3-dipolar character of the Reissert anion reacts with the multiple bond of the dipolarophile. chempedia.inforsc.org This process allows for the stereoselective and regioselective formation of the pyrroloisoquinoline core structure. researchgate.netrhhz.net The versatility of this method is demonstrated by its application in the synthesis of various substituted pyrroloisoquinolines through the use of different dipolarophiles. rsc.orgscilit.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions
DipolarophileProductReference
AcrylonitrilePyrrolo[2,1-a]isoquinoline system rsc.org
AlkynesSubstituted pyrrolo[2,1-a]isoquinolines researchgate.net
(E)-3-Arylidene-4-chromanonesSpiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole-3,3'-3H-chroman-4'-ones] researchgate.net
Dimethyl acetylenedicarboxylateDihydrospiro[indoline-3,2'-pyrroles] rhhz.net

Rearrangement Reactions

Base-Mediated Rearrangements to C-Acyl Heterocycles

In the presence of a strong base, 2-benzoyl-1,2-dihydroisoquinoline can undergo a rearrangement to form 1-benzoylisoquinoline. This transformation involves the migration of the benzoyl group from the nitrogen atom to the adjacent carbon atom (C-1). researchgate.net

This rearrangement is typically initiated by deprotonation at C-1 by a strong base, such as sodium hydride in dimethylformamide (DMF), to form the Reissert anion. researchgate.net This anion then undergoes an intramolecular nucleophilic attack, leading to the formation of a transient intermediate which subsequently rearranges to yield the C-acyl heterocycle. This reaction provides a convenient method for the synthesis of C-acylated isoquinoline derivatives. researchgate.netresearchgate.net

Photochemical Rearrangements: N to C Migrations

Photochemical conditions can also induce the rearrangement of 2-benzoyl-1,2-dihydroisoquinoline. Irradiation with UV light can lead to the migration of the acyl group from the nitrogen to a carbon atom of the heterocyclic ring. rsc.org This process is distinct from the base-mediated rearrangement and often results in different products.

While the specific mechanisms for 2-benzoyl-1,2-dihydroisoquinoline are not extensively detailed in the provided results, photochemical rearrangements of related N-acyl-1,2-dihydroquinolines are known to proceed through excited states, potentially involving radical intermediates or pericyclic reactions. rsc.orgnih.gov These reactions can lead to the formation of various isomers, depending on the substitution pattern and reaction conditions.

Arylation Reactions with Activated Aryl Halides

The anion of 2-benzoyl-1,2-dihydroisoquinoline can act as a nucleophile in reactions with activated aryl halides, leading to the formation of 1-aryl-2-benzoyl-1,2-dihydroisoquinolines. This reaction provides a method for the C-1 arylation of the isoquinoline ring system.

The process typically involves the generation of the Reissert anion using a base, followed by its reaction with an aryl halide. The reactivity of the aryl halide is crucial, with activated halides (e.g., those bearing electron-withdrawing groups) being more effective substrates. dicp.ac.cniu.edu Palladium-catalyzed cross-coupling reactions have also been developed for the α-arylation of related ketone systems, suggesting potential for similar applications with Reissert compounds. acs.org The use of specific ligands can be critical in facilitating these transformations, especially with sterically hindered substrates. dicp.ac.cnnih.gov

Hydrolytic Pathways of Reissert Adducts

The hydrolysis of 2-benzoyl-1,2-dihydroisoquinoline, a type of Reissert adduct, can proceed under either acidic or basic conditions, leading to different products. wikipedia.orgchemeurope.com

Under acidic conditions, hydrolysis typically yields isoquinoline-1-carboxamide (B73039) and benzaldehyde. researchgate.net The mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the carbonyl carbon of the benzoyl group and subsequent cleavage.

Basic hydrolysis, on the other hand, generally leads to the formation of isoquinoline and benzoic acid. researchgate.net This pathway involves the removal of the C-1 proton, followed by elimination of the benzoyl group. The ease of hydrolysis can be influenced by the substituents on the isoquinoline ring and the nature of the acyl group. researchgate.net

Table 2: Hydrolysis Products of 2-Benzoyl-1,2-dihydroisoquinoline
ConditionProductsReference
AcidicIsoquinoline-1-carboxamide, Benzaldehyde researchgate.net
BasicIsoquinoline, Benzoic Acid researchgate.net

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Alkylation and Condensation

The alkylation and condensation reactions of 2-benzoyl-1,2-dihydroisoquinoline and its derivatives are foundational to their synthetic utility. The core mechanistic feature is the generation of a stabilized carbanion, known as the Reissert anion, at the C1 position. researchgate.net This is typically achieved by treating the Reissert compound with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). researchgate.netresearchgate.net The resulting anion is a potent nucleophile that readily reacts with various electrophiles.

In alkylation reactions, the Reissert anion attacks alkyl halides, leading to the formation of 1-alkyl-2-benzoyl-1,2-dihydroisoquinolines. researchgate.net This two-step sequence of anion formation followed by alkylation provides a reliable method for introducing substituents at the C1 position of the isoquinoline (B145761) core. researchgate.net

More advanced mechanistic strategies have been developed to control the stereochemistry of these reactions. A notable example is the asymmetric organocatalytic allylic alkylation of Reissert compounds with Morita–Baylis–Hillman (MBH) carbonates. rsc.org This process utilizes a chiral catalyst to create a stereochemically defined environment for the reaction. The mechanism involves the nucleophilic attack of the Reissert anion on the MBH carbonate, guided by the catalyst to produce enantioenriched 1,2-dihydroisoquinolines bearing adjacent quaternary and tertiary chiral centers with high diastereoselectivity and enantioselectivity. rsc.org

Condensation reactions follow a similar mechanistic principle, where the Reissert anion acts as the nucleophile. For instance, Reissert compounds can undergo acid-catalyzed condensation with activated alkenes like acrylonitrile (B1666552). wikipedia.org

Mechanistic Hypotheses for Rearrangement Reactions

Beyond simple substitution, the Reissert anion intermediate is prone to undergo fascinating rearrangement reactions. One of the most significant is the rearrangement that occurs upon heating in the presence of a strong base, which yields an aromatic C-acyl heterocycle, specifically a ketone. researchgate.netresearchgate.net The reaction of the isoquinoline Reissert compound with sodium hydride and isopropyl iodide at room temperature can lead to multiple products, including the expected ketone from this rearrangement pathway. researchgate.net

Another mechanistic hypothesis involves an intramolecular nucleophilic aromatic substitution (SNAr). In a specific case involving a Reissert compound with a fluoride-activated aroyl group, the intermediate anion was observed to undergo an intramolecular displacement of the fluoride (B91410) ion. researchgate.net This results in the formation of a cyano lactam, demonstrating a competing rearrangement pathway that depends on the substrate's specific electronic features. researchgate.net

Radical Pathways in Functionalization Reactions

While many reactions of Reissert compounds proceed through ionic intermediates, evidence suggests the involvement of radical pathways under certain conditions. The formation of multiple products in the reaction of an isoquinoline Reissert compound with NaH and an alkyl halide has been partially attributed to Single Electron Transfer (SET) processes. researchgate.net

In a proposed SET mechanism, the Reissert anion can act as an electron donor to a suitable acceptor, such as the alkyl halide. This electron transfer generates a radical pair: a Reissert radical and an alkyl radical. The subsequent coupling of these radicals or their further reaction with other species can lead to the observed products. This radical pathway can operate in parallel with the more conventional ionic SN2 mechanism and helps explain the formation of unexpected byproducts in some functionalization reactions.

Stereochemical and Regiochemical Control in Transformations

The ability to control the three-dimensional arrangement (stereochemistry) and the site of bond formation (regiochemistry) is paramount for the sophisticated application of 2-benzoyl-1,2-dihydroisoquinoline in synthesis.

Stereochemical Control: Significant progress has been made in achieving high levels of stereocontrol. The asymmetric organocatalytic allylic alkylation of Reissert compounds is a prime example. rsc.org By employing a suitable chiral organocatalyst, it is possible to construct vicinal quaternary and tertiary chiral centers at the C1 position with excellent control over the product's stereochemistry. rsc.org This method provides access to highly functionalized and enantioenriched dihydroisoquinolines, which are valuable precursors for chiral alkaloids and other biologically active molecules. nih.gov The reported success of this protocol highlights the potential for catalyst-directed stereoselection in Reissert chemistry. rsc.org

Stereochemical Outcomes of Asymmetric Allylic Alkylation of a Reissert Compound rsc.org
ParameterReported Value
Enantiomeric Excess (ee)Up to 94%
Diastereomeric Ratio (dr)> 20:1

Regiochemical Control: Regioselectivity is prominently displayed in the cycloaddition reactions of Reissert salt derivatives. The tetrafluoroborate (B81430) salts of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) can participate in [4+2] cycloaddition reactions with various alkenes, such as 2-arylmethylene-1,3-indanediones. researchgate.netresearchgate.net In these reactions, the Reissert salt behaves as a 1,3-dipole equivalent. The reaction proceeds with high regioselectivity, leading to the formation of specific spiro-adducts. researchgate.netresearchgate.net The regiochemical outcome is governed by the electronic and steric properties of both the Reissert salt and the alkene partner, a principle that is fundamental to cycloaddition chemistry. masterorganicchemistry.com The structure of the resulting spirocycloadducts has been confirmed through spectroscopic methods and X-ray crystallography, solidifying the mechanistic understanding of this regioselective transformation. researchgate.netresearchgate.net These spiro compounds can then be further transformed, for instance, through acidic hydrolysis, to yield substituted pyrroles. researchgate.net

Spectroscopic Analysis and Structural Elucidation of 2 Benzoyl 1,2 Dihydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-benzoyl-1,2-dihydroisoquinoline and its derivatives. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. researchgate.net

In the ¹H NMR spectrum of 2-benzoyl-1,2-dihydroisoquinoline derivatives, the protons of the dihydroisoquinoline and benzoyl moieties exhibit characteristic chemical shifts. For instance, the protons on the dihydroisoquinoline ring, particularly those at C1 and C3, often show distinct signals. ias.ac.in Aromatic protons typically appear in the downfield region, generally between 6.8 and 7.6 ppm, depending on the substitution pattern of the benzoyl and isoquinoline (B145761) rings. nih.gov The complexity of these signals can sometimes be challenging to interpret due to overlapping peaks, but advanced 2D NMR techniques such as COSY can help establish proton-proton connectivities. slideshare.netbas.bg

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the benzoyl group is particularly diagnostic, appearing significantly downfield, often in the range of 157–172 ppm. nih.govnih.gov The carbons of the aromatic rings and the sp³-hybridized carbons of the dihydroisoquinoline ring also show characteristic resonances that aid in the complete structural assignment. nih.govnih.gov The combination of ¹H and ¹³C NMR, often supported by heteronuclear correlation experiments like HSQC and HMBC, allows for a comprehensive and unambiguous assignment of all atoms in the molecule. bas.bgbeilstein-journals.org

Table 1: Representative NMR Data for 2-Benzoyl-1,2-dihydroisoquinoline Derivatives

Compound/Derivative Nucleus Key Chemical Shifts (δ, ppm) Reference
N-(2-Bromobenzyl)-N-(1,3-diphenylpropa-1,2-dien-1-yl)acetamide ¹H 7.46 (d), 7.40–7.31 (m), 7.26–7.20 (m), 7.07 (t), 7.03–7.00 (m), 6.62 (s), 5.23 (d), 4.72 (d), 2.23 (s) nih.gov
¹³C 206.9, 171.5, 136.3, 132.7, 132.6, 131.9, 130.0, 129.1, 128.8, 128.7, 128.6, 128.3, 127.7, 127.5, 125.5, 123.8, 115.8, 101.9, 49.6, 22.2 nih.gov
(S)-N-(4-Fluorobenzyl)-1-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide ¹H 7.15–7.35 (m, 13H), 6.32 (s, 1H), 5.07 (t, 1H), 4.52 (d, 2H), 3.63–3.65 (m, 2H), 2.79–2.92 (m, 2H) nih.gov
¹³C 157.38, 142.75, 136.83, 136.49, 135.07, 133.56, 130.30, 129.41, 128.66, 128.52, 128.39, 128.21, 127.43, 127.28, 127.16, 127.04, 126.41, 57.97, 43.05, 40.22, 28.41 nih.gov

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-benzoyl-1,2-dihydroisoquinoline and its derivatives. nih.gov It also provides valuable structural information through the analysis of fragmentation patterns. nih.govlibretexts.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from these compounds for mass analysis. nih.govnih.gov

In the mass spectrum of a 2-benzoyl-1,2-dihydroisoquinoline derivative, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, which confirms the molecular weight of the compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. researchgate.netnih.govnih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer insights into the compound's structure. nih.govresearchgate.net Characteristic fragmentation pathways for isoquinoline alkaloids often involve cleavages of the dihydroisoquinoline ring and the loss of substituent groups. nih.gov For example, cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway in amines and related compounds. libretexts.org The benzoyl group can also undergo characteristic fragmentation. By analyzing these fragment ions, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for selected 2-Benzoyl-1,2-dihydroisoquinoline Derivatives

Compound Ionization Mode Calculated m/z [M+H]⁺ Found m/z Reference
(S)-N-(4-Fluorobenzyl)-1-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide ESI 377.1342 377.1344 nih.gov
N-(2-Bromobenzyl)-N-(1,3-diphenylpropa-1,2-dien-1-yl)acetamide EI 417.0728 [M]⁺ 417.0730 nih.gov
N-(2-Bromobenzyl)-N-(1-(4-fluorophenyl)-3-phenylpropa-1,2-dien-1-yl)acetamide EI 435.0634 [M]⁺ 435.0632 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.me For 2-benzoyl-1,2-dihydroisoquinoline and its derivatives, IR spectroscopy provides clear evidence for key structural features. pressbooks.pub

The most prominent and easily identifiable absorption band in the IR spectrum of these compounds is the carbonyl (C=O) stretch of the benzoyl group's amide functionality. This strong absorption typically appears in the range of 1630-1680 cm⁻¹. libretexts.org The exact position can be influenced by the electronic environment and conjugation.

Other important absorptions include those for C-H stretching. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydroisoquinoline ring appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. pressbooks.pub The presence of other functional groups in derivatives will give rise to additional characteristic peaks, aiding in their identification. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 2-Benzoyl-1,2-dihydroisoquinoline Derivatives

Functional Group Absorption Range (cm⁻¹) Description Reference
Amide C=O Stretch 1630 - 1680 Strong, sharp peak libretexts.org
Aromatic C=C Stretch 1450 - 1600 Medium to strong peaks pressbooks.pub
Aromatic C-H Stretch 3000 - 3100 Medium to weak peaks libretexts.org
Aliphatic C-H Stretch 2850 - 2960 Medium to strong peaks libretexts.org
C-N Stretch 1000 - 1350 Medium to weak peaks libretexts.org

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. gla.ac.uk This technique is invaluable for determining the absolute configuration of chiral centers and for analyzing the preferred conformation of the molecule. nih.gov

Conformational analysis of the dihydroisoquinoline ring and the orientation of the benzoyl group can be studied in detail. mdpi.comunibo.it The dihydroisoquinoline ring can adopt various conformations, and the benzoyl group may have a specific rotational preference relative to the rest of the molecule. These conformational details, which can be influenced by intermolecular interactions within the crystal lattice, provide a deeper understanding of the molecule's structural properties. mdpi.comnih.gov

Table 4: Illustrative Crystallographic Data Parameters

Parameter Description Typical Information Obtained Reference
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. Provides fundamental information about the packing of molecules in the crystal. mdpi.com
Space Group The space group defines the symmetry elements within the unit cell. Determines the arrangement and orientation of molecules in the crystal lattice. mdpi.com
Bond Lengths The distances between the centers of two bonded atoms. Confirms the connectivity and can indicate bond order (single, double, triple). mdpi.com
Bond Angles The angles formed between three connected atoms. Defines the geometry around an atom and the overall shape of the molecule. mdpi.com
Torsional Angles The angle between the planes defined by four connected atoms. Describes the conformation of the molecule, including ring puckering and substituent orientation. nih.gov
Absolute Configuration The spatial arrangement of atoms in a chiral molecule. Unambiguously determines the R/S configuration of stereocenters. mdpi.com

Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy) in Structural Context

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes. These photophysical properties are intrinsically linked to the molecular structure, particularly the extent of the conjugated π-electron system. nsf.gov

Fluorescence spectroscopy provides information about the emission of light from the excited state of the molecule. Not all derivatives may be fluorescent, but for those that are, the emission spectrum, quantum yield, and fluorescence lifetime are valuable parameters. These properties are highly dependent on the rigidity of the molecular structure and the presence of any groups that can quench fluorescence. The relationship between the structure and the photophysical properties is crucial for applications in areas such as chemical sensing and imaging.

Table 5: Photophysical Data for Representative Aromatic Systems

Compound Type Technique Key Parameter Typical Range/Observation Reference
Aromatic Carbonyls UV-Vis Spectroscopy λ_max (n→π*) 270-300 nm beilstein-journals.org
λ_max (π→π*) 230-270 nm beilstein-journals.org
Fused Aromatic Systems UV-Vis Spectroscopy λ_max Can extend into the visible region depending on conjugation beilstein-journals.org
Fluorescent Derivatives Fluorescence Spectroscopy Emission λ_max Typically red-shifted compared to absorption λ_max beilstein-journals.org
Quantum Yield (Φ_f) Varies greatly with structure and environment beilstein-journals.org

Computational Chemistry Approaches in 2 Benzoyl 1,2 Dihydroisoquinoline Research

Molecular Mechanics and Conformational Searching

Molecular mechanics (MM) provides a computationally efficient method to explore the potential energy surface of a molecule and identify its stable conformations. For 2-Benzoyl-1,2-dihydroisoquinoline, the key degrees of freedom include the puckering of the dihydroisoquinoline ring and the orientation of the N-benzoyl group.

Conformational searches using MM force fields, such as MMFF94 or Amber, can reveal the preferred geometries of the molecule. The dihydroisoquinoline ring is expected to adopt a distorted boat or half-chair conformation to relieve steric strain. The rotational barrier around the N-C(O) amide bond is significant, leading to distinct syn and anti conformers, with the anti conformer generally being more stable due to reduced steric hindrance between the benzoyl group and the dihydroisoquinoline ring system.

Table 1: Illustrative Conformational Analysis Data for 2-Benzoyl-1,2-dihydroisoquinoline

ConformerDihedral Angle (C1-N2-C=O)Relative Energy (kcal/mol)Population (%) at 298 K
anti~180°0.0095.5
syn~0°2.504.5

Note: The data in this table is illustrative and based on general principles of N-acyl compound conformations. Specific values for 2-Benzoyl-1,2-dihydroisoquinoline would require dedicated computational studies.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) offers a higher level of theory to investigate the electronic properties of 2-Benzoyl-1,2-dihydroisoquinoline, providing a more accurate description of its structure and reactivity compared to molecular mechanics.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For 2-Benzoyl-1,2-dihydroisoquinoline, the HOMO is expected to be localized on the electron-rich dihydroisoquinoline ring, particularly on the enamine-like double bond. This indicates that the molecule will act as a nucleophile at this position. The LUMO is likely to be centered on the benzoyl group, specifically the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Benzoyl-1,2-dihydroisoquinoline

OrbitalEnergy (eV)
HOMO-5.80
LUMO-1.20
HOMO-LUMO Gap4.60

Note: These energy values are representative and would be calculated using a specific DFT functional and basis set.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For 2-Benzoyl-1,2-dihydroisoquinoline, the Fukui function for nucleophilic attack (f+) would likely be highest at the C1 position, confirming its susceptibility to electrophiles. The Fukui function for electrophilic attack (f-) would be prominent on the carbonyl carbon of the benzoyl group.

Molecular Electrostatic Potential (MESP): The MESP map visually represents the electrostatic potential on the electron density surface of the molecule. For 2-Benzoyl-1,2-dihydroisoquinoline, the MESP would show negative potential (red/yellow) around the carbonyl oxygen, indicating a region prone to electrophilic attack, and a less negative or positive potential (blue/green) around the N-H and C-H protons.

Table 3: Illustrative Fukui Function Indices for Selected Atoms of 2-Benzoyl-1,2-dihydroisoquinoline

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
C10.250.05
N20.080.12
C=O (Carbon)0.030.30
C=O (Oxygen)0.150.02

Note: These values are for illustrative purposes to demonstrate the concept.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of 2-Benzoyl-1,2-dihydroisoquinoline in a simulated environment, such as in a solvent. MD simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings.

An MD simulation would show the flexibility of the dihydroisoquinoline ring and the rotation of the benzoyl group. It could also be used to study the stability of different conformers and the dynamics of their interconversion. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one can investigate the role of solvent molecules in stabilizing certain conformations or influencing reaction pathways. For instance, the interaction of water molecules with the carbonyl group via hydrogen bonding could be observed.

Synthetic Utility and Applications in Complex Molecule Synthesis

Construction of Substituted Isoquinoline (B145761) Derivatives

The 2-benzoyl-1,2-dihydroisoquinoline scaffold is a valuable precursor for the synthesis of various substituted isoquinoline derivatives. One of the most well-established methods involves the use of Reissert compounds, which are 2-benzoyl-1-cyano-1,2-dihydroisoquinolines. These compounds can be readily alkylated at the C-1 position using alkyl halides. researchgate.net Subsequent hydrolysis of the alkylated Reissert compounds with an aqueous base provides a convenient route to prepare a variety of substituted isoquinoline derivatives. researchgate.net

An improved procedure for generating 1-benzylisoquinolines in high yields utilizes the generation of the C-1 carbanion of the Reissert compound with sodium hydride in dimethylformamide. researchgate.net This method facilitates the condensation with nitrobenzyl and iodobenzyl chlorides, leading to the synthesis of nitrobenzyl- and iodobenzylisoquinoline derivatives. researchgate.net These derivatives, in turn, serve as precursors for the synthesis of aporphines through subsequent reduction and cyclization reactions. researchgate.net

Furthermore, research has demonstrated the synthesis of N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones, a novel class of compounds, through an acid-mediated intramolecular cyclization of N-protected 2-(((2,2-dimethoxyethyl)amino)methyl)-1,4-naphthoquinones. researchgate.net This highlights the adaptability of the isoquinoline framework in creating complex, polycyclic structures.

Synthesis of Nitrogen-Containing Heterocycles Beyond Isoquinoline

The utility of 2-benzoyl-1,2-dihydroisoquinoline extends beyond the synthesis of simple isoquinoline derivatives, proving instrumental in the construction of other nitrogen-containing heterocyclic systems.

Pyrroles and Pyrrolo[2,1-a]isoquinolines

The 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate (B81430) salt has been shown to be a key reactant in the synthesis of tetrasubstituted pyrroles. researchgate.net This transformation can occur through a [4+2] cycloaddition reaction with 2-arylidene-3(2H)-benzofuranones, forming spiro compounds that subsequently evolve into pyrroles upon acidic hydrolysis or when refluxed in DMF. researchgate.net

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a fusion of two privileged heterocyclic frameworks, is found in numerous natural products and synthetic molecules with significant biological activity, particularly as cytotoxic agents and topoisomerase inhibitors. rsc.orgnih.gov The synthesis of this scaffold often involves the formation of the pyrrole (B145914) ring onto a pre-existing isoquinoline or tetrahydroisoquinoline precursor. rsc.org Various synthetic strategies have been developed, including 1,3-dipolar cycloaddition reactions of acetylenes with reactive munchone intermediates derived from tetrahydroisoquinoline-1-carboxylic acids. google.com

Spiro Compounds

The reactivity of 2-benzoyl-1,2-dihydroisoquinoline derivatives has been effectively utilized in the synthesis of spiro compounds. A notable example is the regioselective [4+2] cycloaddition reaction between a 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate salt and (E)-3-arylidene-4-chromanones. researchgate.net This reaction leads to the formation of spiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole-3,3'-3H-chroman-4'-ones] in good yields. researchgate.net The regio- and stereochemistry of these spiro adducts have been confirmed through spectroscopic and X-ray analysis. researchgate.net Similarly, the reaction with 2-arylmethylene-1,3-indanediones also yields spiro compounds. researchgate.net These spiro intermediates are not merely synthetic curiosities; they can be further transformed, for instance, into pyrroles through acidic hydrolysis. researchgate.net

Role in Alkaloid Synthesis (e.g., Benzylisoquinolines, Aporphines)

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of plant secondary metabolites with a long history of medicinal use. nih.govwikipedia.org The biosynthesis of these alkaloids often proceeds through (S)-norcoclaurine, a central precursor. wikipedia.org Synthetic strategies for accessing the core 1-substituted tetrahydroisoquinoline (THIQ) skeleton, a key feature of many BIAs, include the Bischler-Napieralski cyclization/reduction sequence and the Pictet-Spengler condensation. mdpi.com

The 2-benzoyl-1,2-dihydroisoquinoline framework, particularly through its Reissert compound derivatives, plays a significant role in the laboratory synthesis of benzylisoquinolines. An improved method for preparing 1-benzylisoquinolines involves the use of Reissert compound intermediates, where the C-1 carbanion is generated and then reacted with appropriate benzyl (B1604629) halides. researchgate.net This approach has been successfully applied in the synthesis of various benzylisoquinoline derivatives. researchgate.net

Furthermore, these synthetically derived benzylisoquinolines are crucial intermediates in the synthesis of more complex alkaloids like aporphines. For instance, nitrobenzylisoquinoline derivatives, synthesized via the Reissert route, can undergo reduction and subsequent Pschorr cyclization to afford aporphine (B1220529) structures. researchgate.net Photochemical cyclization of 1-(2-iodobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline also yields aporphine, albeit in lower yields. researchgate.net This underscores the importance of 2-benzoyl-1,2-dihydroisoquinoline chemistry in accessing the intricate molecular architectures of medicinally important alkaloids.

Q & A

Q. What are the recommended synthetic routes for preparing 2-benzoyl-1,2-dihydroisoquinoline derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of benzoyl-substituted precursors or Friedel-Crafts acylation. For example, benzyl ester derivatives (e.g., benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate) are synthesized via base-catalyzed condensation followed by oxidation . Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalyst selection (e.g., Pd/C for hydrogenation). Characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can spectroscopic techniques differentiate structural isomers of 2-benzoyl-1,2-dihydroisoquinoline?

  • Methodological Answer : 1H^1H-NMR is essential for distinguishing isomers. For instance, the dihydroisoquinoline proton (C1-H) resonates at δ 5.2–5.8 ppm as a doublet due to coupling with adjacent protons, while aromatic protons in the benzoyl group appear as a multiplet at δ 7.3–8.1 ppm. IR spectroscopy identifies carbonyl stretching frequencies (~1680 cm1^{-1}) and NH bending modes (~1550 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 2-benzoyl-1,2-dihydroisoquinoline derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. For example:
  • Biological Assays : Compare IC50_{50} values across cell lines (e.g., HEK-293 vs. HeLa) using standardized protocols (e.g., MTT assay).
  • Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in enzyme inhibition studies .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables such as pH or incubation time .

Q. How can NMR-based metabolomics optimize the production of bioactive isoquinoline derivatives in microbial systems?

  • Methodological Answer : Time-resolved 1H^1H-NMR metabolomics tracks secondary metabolite production in actinomycetes (e.g., Streptomyces sp.). For example:
  • Fermentation Optimization : Harvest cultures at 24-hour intervals and analyze ethyl acetate extracts. PCA identifies metabolic shifts correlating with peak isoquinoline yields (e.g., days 3–4) .
  • Biotransformation Pathways : Use 13C^{13}C-labeled precursors to trace methoxylation patterns, as seen in the biosynthesis of novel polyketide-derived isocoumarins .

Q. What computational and experimental approaches validate the interaction of 2-benzoyl-1,2-dihydroisoquinoline with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding affinities to receptors (e.g., serotonin receptors). Validate with site-directed mutagenesis.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) using immobilized target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to confirm thermodynamic stability .

Methodological Guidelines

  • Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
  • Ethical Compliance : Document adherence to institutional guidelines for chemical safety and biological assays .
  • Data Contradiction Analysis : Use OPLS regression to isolate variables affecting bioactivity outcomes .

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